molecular formula C29H33N3O4 B12483921 Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Ethyl 3-({[3-(benzyloxy)phenyl]carbonyl}amino)-4-(4-ethylpiperazin-1-yl)benzoate

Cat. No.: B12483921
M. Wt: 487.6 g/mol
InChI Key: TZQVTYAZUCEUSA-UHFFFAOYSA-N
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Description

ETHYL 3-[3-(BENZYLOXY)BENZAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is a complex organic compound with a variety of applications in scientific research. This compound is characterized by its unique structure, which includes benzamido and piperazinyl groups, making it a valuable molecule in the fields of chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 3-[3-(BENZYLOXY)BENZAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE typically involves multiple steps, including the formation of intermediate compounds. One common method involves the reaction of 3-(benzyloxy)benzoic acid with ethyl 4-(4-ethylpiperazin-1-yl)benzoate under specific conditions to form the desired product. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield.

Industrial Production Methods

In an industrial setting, the production of ETHYL 3-[3-(BENZYLOXY)BENZAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE may involve large-scale synthesis using automated reactors and continuous flow processes. These methods are designed to optimize efficiency and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

ETHYL 3-[3-(BENZYLOXY)BENZAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups within the molecule.

    Substitution: The benzamido and piperazinyl groups can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and solvent choice, are critical to achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

ETHYL 3-[3-(BENZYLOXY)BENZAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE has numerous applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of ETHYL 3-[3-(BENZYLOXY)BENZAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE involves its interaction with molecular targets and pathways within biological systems. The benzamido and piperazinyl groups play a crucial role in its binding to specific receptors or enzymes, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • ETHYL 3-BENZAMIDO-4-(2,4-DIMETHOXYPHENOXY)BENZOATE
  • ETHYL 3-AMINO-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE

Uniqueness

ETHYL 3-[3-(BENZYLOXY)BENZAMIDO]-4-(4-ETHYLPIPERAZIN-1-YL)BENZOATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.

Properties

Molecular Formula

C29H33N3O4

Molecular Weight

487.6 g/mol

IUPAC Name

ethyl 4-(4-ethylpiperazin-1-yl)-3-[(3-phenylmethoxybenzoyl)amino]benzoate

InChI

InChI=1S/C29H33N3O4/c1-3-31-15-17-32(18-16-31)27-14-13-24(29(34)35-4-2)20-26(27)30-28(33)23-11-8-12-25(19-23)36-21-22-9-6-5-7-10-22/h5-14,19-20H,3-4,15-18,21H2,1-2H3,(H,30,33)

InChI Key

TZQVTYAZUCEUSA-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C(=O)OCC)NC(=O)C3=CC(=CC=C3)OCC4=CC=CC=C4

Origin of Product

United States

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